An In-depth Technical Guide to (4-Nitrophenoxy)acetyl chloride: Properties, Structure, and Applications in Synthetic Chemistry
An In-depth Technical Guide to (4-Nitrophenoxy)acetyl chloride: Properties, Structure, and Applications in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Nitrophenoxy)acetyl chloride is a valuable reagent in organic synthesis, primarily utilized as an efficient acylating agent. Its unique structure, featuring a highly reactive acyl chloride moiety and an electron-withdrawing nitrophenoxy group, governs its chemical behavior and makes it a versatile building block in the synthesis of a wide array of organic molecules, including esters and amides. This guide provides a comprehensive overview of the chemical and physical properties of (4-Nitrophenoxy)acetyl chloride, its molecular structure, synthesis, and core reactivity. Furthermore, it delves into its practical applications, particularly in the realm of drug development and proteomics, supported by detailed experimental protocols and safety considerations.
Introduction
(4-Nitrophenoxy)acetyl chloride, with the CAS Number 20142-88-5, is a bifunctional organic compound that has carved a niche for itself as a key intermediate in complex organic syntheses.[1][2] The presence of the acyl chloride group provides a site for nucleophilic attack, facilitating the formation of new carbon-heteroatom bonds, while the 4-nitrophenoxy group acts as a good leaving group and a chromophore, which can be advantageous for reaction monitoring and characterization of products.[3] This technical guide aims to serve as a detailed resource for professionals in research and development, offering insights into the fundamental chemistry of this reagent and practical guidance for its application.
Chemical and Physical Properties
(4-Nitrophenoxy)acetyl chloride is typically a yellow crystalline solid, a characteristic owing to the nitroaromatic moiety.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of (4-Nitrophenoxy)acetyl chloride
| Property | Value | Reference(s) |
| CAS Number | 20142-88-5 | [1][2] |
| Molecular Formula | C₈H₆ClNO₄ | [2] |
| Molecular Weight | 215.59 g/mol | [2] |
| IUPAC Name | 2-(4-nitrophenoxy)acetyl chloride | [1] |
| Appearance | Yellow crystalline solid | [3] |
| Melting Point | 87-89 °C | |
| Boiling Point | Decomposes | |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and tetrahydrofuran. Reacts violently with water. | [3] |
Note: Some physical properties like melting and boiling points can vary slightly depending on the purity of the substance. The provided melting point is a commonly cited range.
Molecular Structure and Spectroscopic Characterization
The structure of (4-Nitrophenoxy)acetyl chloride is characterized by a central acetyl chloride group linked to a 4-nitrophenoxy moiety via an ether linkage.
Structure:
Infrared (IR) Spectroscopy
The IR spectrum of (4-Nitrophenoxy)acetyl chloride exhibits characteristic absorption bands that are indicative of its functional groups. Key peaks include:
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C=O stretch (acyl chloride): A strong absorption band is expected in the region of 1785-1815 cm⁻¹, which is characteristic of the carbonyl group in an acyl chloride.
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C-O-C stretch (ether): Asymmetric and symmetric stretching vibrations of the ether linkage typically appear in the 1260-1000 cm⁻¹ region.
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NO₂ stretch (nitro group): Strong asymmetric and symmetric stretching bands are expected around 1525 cm⁻¹ and 1345 cm⁻¹, respectively.
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C-Cl stretch: This vibration usually appears in the fingerprint region, below 800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of (4-Nitrophenoxy)acetyl chloride in a suitable deuterated solvent (e.g., CDCl₃) would be expected to show the following signals:
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Aromatic protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm). The protons closer to the electron-withdrawing nitro group will be shifted downfield.
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Methylene protons (-CH₂-): A singlet in the region of δ 4.5-5.0 ppm, corresponding to the two protons of the methylene group adjacent to the carbonyl and the ether oxygen.
Synthesis and Reactivity
Synthesis
(4-Nitrophenoxy)acetyl chloride is commonly synthesized from its corresponding carboxylic acid, 4-nitrophenoxyacetic acid. The conversion is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is a mild and efficient method for this transformation.
Reaction Scheme:
Core Reactivity: Acylation
The primary utility of (4-Nitrophenoxy)acetyl chloride lies in its function as a potent acylating agent. The carbon atom of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the adjacent carbonyl oxygen. This makes it highly susceptible to nucleophilic attack by a variety of nucleophiles, including amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
General Reaction Mechanism:
The reaction proceeds via a nucleophilic acyl substitution mechanism. A nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the acylated product.
Applications in Drug Development and Organic Synthesis
The reactivity of (4-Nitrophenoxy)acetyl chloride makes it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.
Synthesis of Cephalosporin Derivatives
(4-Nitrophenoxy)acetyl chloride has been utilized in the synthesis of novel cephalosporin derivatives.[4] Cephalosporins are a class of β-lactam antibiotics, and chemical modification of their core structure is a common strategy to enhance their antibacterial activity, broaden their spectrum, or improve their pharmacokinetic properties. The (4-nitrophenoxy)acetyl group can be introduced onto the 7-aminocephalosporanic acid (7-ACA) core to generate new analogues for biological screening.
Peptide Synthesis and Protein Modification
In the field of proteomics and peptide chemistry, reagents that can selectively modify amino acid residues are of great importance. (4-Nitrophenoxy)acetyl chloride can be used to acylate the free amino groups of peptides and proteins.[3] This modification can be used for various purposes, such as:
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Introducing a chromophoric label: The nitrophenyl group allows for the easy detection and quantification of the modified biomolecule using UV-Vis spectroscopy.[3]
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Altering the properties of a peptide: Acylation can change the solubility, stability, and biological activity of a peptide.
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Creating building blocks for further elaboration: The installed (4-nitrophenoxy)acetyl group can serve as a handle for the attachment of other molecules.
Experimental Protocols
The following is a representative, step-by-step protocol for the acylation of a primary amine using (4-Nitrophenoxy)acetyl chloride.
Protocol: Synthesis of N-Benzyl-2-(4-nitrophenoxy)acetamide
Materials:
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(4-Nitrophenoxy)acetyl chloride (1.0 eq)
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Benzylamine (1.0 eq)
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Triethylamine (TEA) or Pyridine (1.1 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, and standard glassware for workup and purification.
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.
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Addition of Acyl Chloride: Dissolve (4-Nitrophenoxy)acetyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane and add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup:
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Once the reaction is complete, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-benzyl-2-(4-nitrophenoxy)acetamide.
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of N-benzyl-2-(4-nitrophenoxy)acetamide.
Safety and Handling
(4-Nitrophenoxy)acetyl chloride is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. It reacts violently with water and other protic solvents, liberating toxic hydrogen chloride gas. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
(4-Nitrophenoxy)acetyl chloride is a versatile and highly reactive acylating agent with significant applications in organic synthesis, particularly in the development of new pharmaceuticals and the modification of biomolecules. Its predictable reactivity, coupled with the useful spectroscopic properties imparted by the nitrophenoxy group, makes it an invaluable tool for the modern synthetic chemist. A thorough understanding of its properties, handling requirements, and reaction protocols, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.
References
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PubChem. (4-Nitrophenoxy)acetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
- Demirbas, N., et al. (2013). Design, synthesis and biological activities of some 7-aminocephalosporanic acid derivatives. European Journal of Medicinal Chemistry, 69, 806-816.
